molecular formula C11H20N4O B13636940 4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide

4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide

Cat. No.: B13636940
M. Wt: 224.30 g/mol
InChI Key: PBRSWBKSSQPTNA-UHFFFAOYSA-N
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Description

4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Alkylation: The imidazole ring is then alkylated using ethyl halides to introduce the ethyl group at the 2-position.

    Amidation: The resulting compound undergoes amidation with butanoyl chloride to form the butanamide chain.

    Introduction of the Ethylamino Group: Finally, the ethylamino group is introduced through a nucleophilic substitution reaction using ethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the butanamide chain, resulting in the formation of amines or alcohols.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the ethylamino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)butanamide: Lacks the ethyl groups, resulting in different chemical properties.

    2-(Ethylamino)-4-(1H-imidazol-1-yl)butanoic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness

4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide is unique due to the presence of both ethyl groups and the butanamide chain, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(ethylamino)-4-(2-ethylimidazol-1-yl)butanamide

InChI

InChI=1S/C11H20N4O/c1-3-10-14-6-8-15(10)7-5-9(11(12)16)13-4-2/h6,8-9,13H,3-5,7H2,1-2H3,(H2,12,16)

InChI Key

PBRSWBKSSQPTNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CCC(C(=O)N)NCC

Origin of Product

United States

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